molecular formula C15H24Cl2N2 B1452329 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220034-51-4

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride

Cat. No.: B1452329
CAS No.: 1220034-51-4
M. Wt: 303.3 g/mol
InChI Key: PGVPYHWZWVODOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride involves several steps. One common method includes the Fischer indolization reaction, where enol derivatives are exposed to hydrochloric acid under reflux conditions in toluene . This reaction typically yields the desired indoline compound, although the yield can vary.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional functional groups, while reduction can lead to the formation of simpler indoline compounds.

Scientific Research Applications

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: It has potential therapeutic applications due to its central nervous system activity, including research into treatments for neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, influencing the release and uptake of neurotransmitters. This modulation can affect various neural pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride can be compared with other indoline and piperidine derivatives. Similar compounds include:

What sets this compound apart is its strong central nervous system activity and its potential therapeutic applications in neurology.

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14;;/h1-2,5,7,14,16H,3-4,6,8-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPYHWZWVODOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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